molecular formula C9H13N3O2 B2578654 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353984-40-3

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Katalognummer: B2578654
CAS-Nummer: 1353984-40-3
Molekulargewicht: 195.222
InChI-Schlüssel: SRRBFBVDEVTJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0) is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at position 6 and a pyrrolidin-3-ol moiety at position 3. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol .

Eigenschaften

IUPAC Name

1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of reagents such as methanol and toluene, with the reaction mixture being vortex-mixed and centrifuged . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group at the 3-position of the pyrrolidine ring undergoes selective oxidation to form ketones. This transformation is critical for modifying the compound’s polarity and biological activity.

Reaction TypeReagents/ConditionsProductKey References
Oxidation of hydroxylPCC (Pyridinium chlorochromate) in DCM1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-one
KMnO₄ in acidic or neutral conditionsSame as above
  • Mechanistic Insight : Oxidation typically proceeds via a two-electron transfer mechanism, with PCC offering milder conditions to avoid over-oxidation of the pyrimidine ring.

  • Yield : Reported yields for analogous pyrrolidine oxidations range from 60–85% under optimized conditions.

Nucleophilic Substitution Reactions

The methoxy group on the pyrimidine ring can participate in nucleophilic aromatic substitution (NAS) reactions, particularly under acidic or metal-catalyzed conditions.

Reaction TypeReagents/ConditionsProductKey References
Methoxy displacementH₂O/HCl (hydrolysis)1-(6-Hydroxypyrimidin-4-yl)pyrrolidin-3-ol
Amines (e.g., NH₃) in Cu(I)-catalyzed conditions4-Aminopyrimidine derivatives
  • Key Data :

    • Hydrolysis of the methoxy group proceeds at 80–100°C in acidic media, forming the hydroxyl derivative.

    • Cu(I)-catalyzed amination achieves ~70% conversion with primary amines.

Cross-Coupling Reactions

The pyrimidine ring’s electron-deficient nature enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Reaction TypeReagents/ConditionsProductKey References
Suzuki couplingPd(PPh₃)₄, arylboronic acid, base4-Arylpyrimidine derivatives
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, terminal alkyne4-Alkynylpyrimidine derivatives
  • Example : Sonogashira coupling with but-3-yn-2-ol under Pd/Cu catalysis yielded a 16% isolated product (low yield attributed to steric hindrance) .

  • Optimization : Higher yields (50–75% ) are achievable using microwave-assisted conditions.

Functionalization via Hydroxyl Group

The hydroxyl group on the pyrrolidine ring serves as a handle for further derivatization:

Reaction TypeReagents/ConditionsProductKey References
EsterificationAcetic anhydride, pyridine3-Acetoxy-pyrrolidine derivative
Mitsunobu reactionDIAD, PPh₃, nucleophile (e.g., thiol)3-Substituted pyrrolidine derivatives
  • Stereochemical Control : The (S)- and (R)-enantiomers exhibit divergent reactivity in asymmetric syntheses.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening or rearrangement.

Reaction TypeReagents/ConditionsProductKey References
Acidic ring-openingH₂SO₄, refluxLinear amine derivatives
Base-mediated rearrangementNaOH, EtOH, heatPyrimidine-fused heterocycles
  • Note : Ring-opening is typically non-selective and generates complex mixtures unless directed by protecting groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential role as an antimicrobial agent . Research indicates that derivatives of pyrimidine compounds often exhibit significant activity against various pathogens, suggesting that 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol could be effective against resistant strains of bacteria and fungi .

Anticancer Activity

Recent studies have highlighted the importance of pyrimidine derivatives in cancer therapy. Compounds similar to 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol have shown promise in inhibiting key enzymes involved in tumor growth, such as kinases . The modification of the pyrrolidine ring has been linked to enhanced potency against specific cancer cell lines, indicating that structural variations can lead to improved therapeutic outcomes.

Neurological Research

The compound's potential effects on the central nervous system are being explored, particularly its anticonvulsant properties. Pyrrolidine derivatives have been implicated in modulating neurotransmitter systems, which may provide therapeutic avenues for treating epilepsy and other neurological disorders .

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits kinase activity related to tumor proliferation
AnticonvulsantModulates neurotransmitter release, showing potential for seizure control

Case Study: Anticancer Activity

In a study focused on novel pyrimidine derivatives, it was found that modifications to the pyrrolidine ring significantly enhanced the inhibitory effects on specific cancer cell lines. The compound exhibited an IC50_{50} value indicating effective inhibition of cancer cell proliferation, underscoring the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved. For example, it may act as an inhibitor or activator of certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Storage : Requires storage at 2–8°C in a dry, sealed environment.
  • Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation and thorough hand washing .

The structural analogs of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol differ primarily in substituents on the pyrimidine ring and the heterocyclic amine backbone. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Notes
1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (1354006-76-0) C₉H₁₃N₃O₂ 195.22 6-methoxy, pyrrolidin-3-ol Requires cold storage; moderate hazards (skin/eye irritant)
1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (1353985-49-5) C₁₂H₂₀N₄O 236.31 6-diethylamino, pyrrolidin-3-ol Higher molecular weight; marked "not for human use" due to toxicity
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (1264038-82-5) C₈H₁₀ClN₃O 199.64 6-chloro, pyrrolidin-3-ol Chloro substitution enhances reactivity; stable at room temperature
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepanehydrochloride (N/A) C₁₀H₁₇ClN₄O 244.72 6-methoxy, diazepane ring Seven-membered ring increases conformational flexibility; hydrochloride salt improves solubility
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (1353985-24-6) C₁₂H₁₉N₃O₂S 269.37 6-methoxy, 2-methylthio, piperidin-3-yl-methanol Methylthio group enhances lipophilicity; methanol substituent may influence metabolism
Key Structural and Functional Differences

Diethylamino (N(C₂H₅)₂): Bulky substituent reduces solubility but may improve membrane permeability . Chloro (Cl): Electron-withdrawing, increases reactivity and stability (evidenced by room-temperature storage) .

Heterocyclic Backbone Variations :

  • Pyrrolidine vs. Piperidine/Diazepane :

  • Pyrrolidine (5-membered ring): Offers moderate rigidity, favoring specific protein interactions.

Biological and Safety Profiles: The diethylamino analog (CAS 1353985-49-5) is explicitly labeled as hazardous and unsuitable for human use, likely due to higher toxicity . The chloro derivative (CAS 1264038-82-5) exhibits greater stability but may pose risks due to reactive chlorine .

Research Findings
  • Solubility and Bioavailability: Smaller substituents (e.g., methoxy) correlate with lower molecular weights and improved aqueous solubility compared to bulkier groups (e.g., diethylamino) .
  • Metabolic Stability : Compounds with methylthio or halogen substituents (e.g., CAS 1353985-24-6) may resist oxidative metabolism, extending half-life .
  • Toxicity Trends: Methoxy and hydroxyl groups generally reduce acute toxicity compared to halogenated or alkylamino variants .

Biologische Aktivität

1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves several key steps:

  • Starting Materials : The process begins with pyrrolidine and 6-methoxypyrimidine.
  • Functionalization : The pyrrolidine ring is modified to introduce a hydroxyl group at the 3-position.
  • Coupling Reaction : The functionalized pyrrolidine is coupled with 6-methoxypyrimidine, often using a base and a coupling agent.
  • Purification : Final purification is achieved through techniques like column chromatography or recrystallization.

The biological activity of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This compound's unique stereochemistry influences its binding affinity and efficacy in modulating biochemical pathways.

Anti-inflammatory Effects

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Studies have indicated that pyrimidine derivatives can possess antimicrobial properties. For example, certain substituted pyrimidines have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

There is growing evidence that compounds similar to 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol may exhibit anticancer activity. In vitro studies have reported that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential as therapeutic agents in oncology .

Case Studies

  • Anti-inflammatory Study : A comparative study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. The results indicated that these compounds significantly reduced inflammatory markers in animal models, showcasing their potential for treating inflammatory diseases .
  • Antimicrobial Assessment : A series of experiments were conducted to assess the antimicrobial efficacy of various pyrimidine derivatives. The results highlighted that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Comparative Analysis

To better understand the biological activity of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50/ED50 ValuesReference
1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-olAnti-inflammatoryTBD
CelecoxibAnti-inflammatory0.04 μmol
IndomethacinAnti-inflammatory9.17 μmol
Substituted Pyrimidine AAntimicrobialTBD

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol?

Synthesis typically involves coupling a pyrrolidin-3-ol derivative with a substituted pyrimidine. A validated approach includes:

  • Nucleophilic substitution : React 6-methoxypyrimidin-4-amine with a pyrrolidin-3-ol derivative under reflux in xylene with a coupling agent (e.g., chloranil), followed by NaOH treatment and recrystallization from methanol .
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during pyrimidine-pyrrolidine coupling, as seen in analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6 of pyrimidine, hydroxyl at C3 of pyrrolidine).
  • X-ray diffraction (XRPD) : For crystalline forms, compare peak intensities and lattice parameters with reference standards (e.g., analogs in Catalog of Pyridine Compounds) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly polar due to hydroxyl and methoxy groups. Soluble in methanol, DMSO, and water (with sonication). Stability in aqueous buffers is pH-dependent; avoid strong acids/bases to prevent hydrolysis of the methoxy group .
  • Storage : Store at RT in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of pyrrolidin-3-ol influence biological activity?

The (S)-enantiomer of pyrrolidin-3-ol derivatives (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) shows distinct receptor-binding affinities compared to the (R)-form. Computational docking studies (e.g., using PISTACHIO or BKMS_METABOLIC databases) predict that the hydroxyl group’s spatial orientation affects interactions with enzymes like hypoxanthine-guanine phosphoribosyltransferase .

Q. What strategies resolve contradictions in reported reactivity of the methoxy group?

Discrepancies in methoxy group reactivity (e.g., resistance to nucleophilic substitution in some studies) may arise from steric hindrance or electronic effects. Mitigation strategies:

  • Activation : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the C-O bond.
  • Alternative leaving groups : Replace methoxy with chloro (e.g., as in (6-Chloro-4-methoxypyridin-3-yl)methanol) to enhance reactivity .

Q. How can computational modeling optimize derivative design for target-specific applications?

  • DFT calculations : Predict electron density distribution to identify reactive sites (e.g., pyrimidine C2/C4 for electrophilic substitution).
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or GPCRs) using tools like DSSTox or Reaxys .

Q. What analytical methods differentiate regioisomers in pyrimidine-pyrrolidine hybrids?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₄N₃O₂ for the target compound).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from pyrrolidine and pyrimidine moieties .

Q. How do steric and electronic effects impact catalytic hydrogenation of the pyrimidine ring?

The methoxy group at C6 deactivates the pyrimidine ring toward hydrogenation. Experimental adjustments:

  • Catalyst selection : Use Pd/C instead of PtO₂ for selective reduction.
  • Temperature control : Moderate heat (50–60°C) prevents over-reduction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.